4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine
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Overview
Description
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine is a synthetic organic compound characterized by a piperidine ring substituted with a hydroxy group and a methylenedioxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.
Introduction of the Methylenedioxyphenyl Group: This step involves the reaction of the piperidine intermediate with a methylenedioxyphenyl halide under basic conditions to form the desired substitution on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the methylenedioxyphenyl group.
Substitution: The methylenedioxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dehydroxylated derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxyphenyl group may interact with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Lacks the methylenedioxy group, resulting in different chemical properties and biological activities.
3,4-Methylenedioxyphenyl-2-propanone: A precursor in the synthesis of various methylenedioxy-substituted compounds.
Uniqueness
4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-iso-propylpiperidine is unique due to the combination of the hydroxy and methylenedioxyphenyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)16-7-5-15(17,6-8-16)12-3-4-13-14(9-12)19-10-18-13/h3-4,9,11,17H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSYQHQPGKVVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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